Product packaging for 1-Aminopropan-2-one;hydron;chloride(Cat. No.:CAS No. 7737-17-9)

1-Aminopropan-2-one;hydron;chloride

Cat. No.: B019296
CAS No.: 7737-17-9
M. Wt: 109.55 g/mol
InChI Key: RUCLDQBBIJKQHO-UHFFFAOYSA-N
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Description

Significance as a Metabolic Precursor and Biochemical Intermediate

Aminoacetone hydrochloride serves as a crucial metabolic precursor and biochemical intermediate, primarily in the catabolism of the amino acids threonine and glycine (B1666218). medchemexpress.comchembk.comchemsrc.commedchemexpress.euinvivochem.com In mammals, the breakdown of threonine is a significant pathway that produces aminoacetone. wikipedia.org This process begins with the dehydrogenation of threonine to 2-amino-3-oxobutyrate, an unstable compound that spontaneously decarboxylates to form aminoacetone. wikipedia.org Subsequently, aminoacetone is oxidized and deaminated to yield methylglyoxal (B44143), which is then converted to pyruvate. wikipedia.org This pathway represents the most important route for threonine catabolism in mammals. wikipedia.org

The role of aminoacetone as an intermediate extends to its conversion to methylglyoxal, a reactive dicarbonyl species implicated in various cellular processes. wikipedia.orgcaymanchem.comscbt.com This conversion can be catalyzed by amine oxidases. caymanchem.comscbt.com The formation of methylglyoxal from aminoacetone is a point of interest in studies related to metabolic stress. mdpi.com

General Classification as an Amino Ketone and Hydrochloride Salt

From a chemical standpoint, aminoacetone is classified as an amino ketone. wikipedia.org Specifically, it is the simplest alpha-amino ketone, containing both an amine group and a ketone functional group. ymdb.cahmdb.ca The organic compound has the formula CH₃C(O)CH₂NH₂. wikipedia.org While stable in its gaseous form, aminoacetone is reactive and can self-condense when in a condensed state. wikipedia.orgwikiwand.com

To enhance its stability for laboratory use, it is often prepared as a hydrochloride salt, with the chemical formula [CH₃C(O)CH₂NH₃]Cl. wikipedia.orgwikipedia.org This salt form is an isolable and bench-stable precursor. wikipedia.orgwikiwand.com

Role as the Simplest Monopeptide

Aminoacetone hydrochloride is also described as the simplest monopeptide. medchemexpress.comchembk.comchemsrc.commedchemexpress.euinvivochem.com This classification highlights its fundamental structure, consisting of a single amino acid derivative.

Overview of Involvement in Biological Processes and Disease Contexts

Aminoacetone and its metabolic product, methylglyoxal, are involved in several biological processes and have been studied in various disease contexts. Aminoacetone is an endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO), and its deamination is a method used to determine SSAO activity. medchemexpress.comchemsrc.commedchemexpress.euinvivochem.comnih.gov

The production of methylglyoxal from aminoacetone is a subject of research in the context of diabetes. caymanchem.comlookchem.comresearchgate.net Aminoacetone has been identified as an endogenous source of methylglyoxal in the plasma of diabetic patients. caymanchem.comcvmh.fr As a pro-oxidant, aminoacetone has been shown to induce cell death in pancreatic β-cells in laboratory settings. caymanchem.comcvmh.fr Furthermore, the co-oxidation of aminoacetone and hemoglobin, leading to the formation of methemoglobin and structural changes in hemoglobin due to methylglyoxal addition, may have implications for diseases associated with hemoglobin dysfunction. researchgate.net The aminoacetone pathway and its metabolites have also been studied in relation to physical exercise, where an increase in blood methylglyoxal and D-lactate has been observed. nih.gov

Interactive Data Tables

Chemical Properties of Aminoacetone Hydrochloride

PropertyValue
Molecular FormulaC₃H₈ClNO
Molecular Weight109.55 g/mol
Melting Point73-74 °C
Boiling Point120.6°C at 760mmHg
Flash Point26.8°C
Density0.926 g/cm³
Source: scbt.comlookchem.com

Metabolic Pathway of Threonine to Pyruvate

StepPrecursorEnzyme/ProcessProduct
1ThreonineThreonine Dehydrogenase2-amino-3-oxobutyrate
22-amino-3-oxobutyrateSpontaneous DecarboxylationAminoacetone
3AminoacetoneOxidation and DeaminationMethylglyoxal
4MethylglyoxalOxidationPyruvate
Source: wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8ClNO B019296 1-Aminopropan-2-one;hydron;chloride CAS No. 7737-17-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7737-17-9

Molecular Formula

C3H8ClNO

Molecular Weight

109.55 g/mol

IUPAC Name

1-aminopropan-2-one;hydron;chloride

InChI

InChI=1S/C3H7NO.ClH/c1-3(5)2-4;/h2,4H2,1H3;1H

InChI Key

RUCLDQBBIJKQHO-UHFFFAOYSA-N

Canonical SMILES

[H+].CC(=O)CN.[Cl-]

Appearance

Assay:≥95%A crystalline solid

Other CAS No.

7737-17-9

Pictograms

Irritant

Related CAS

298-08-8 (Parent)

Synonyms

1-Amino-2-propanone Hydrochloride;  2-Oxopropylammonium Chloride;  Aminoacetone Hydrochloride; 

Origin of Product

United States

Metabolic Pathways and Biochemical Transformations of Aminoacetone

Catabolism of Threonine and Glycine (B1666218)

The breakdown of threonine and glycine represents the principal endogenous sources of aminoacetone. caymanchem.comglpbio.comnih.gov These pathways are integral to amino acid homeostasis.

Formation from Threonine via 2-Amino-3-ketobutyrate Decarboxylation

The primary route for threonine degradation in mammals is initiated by the enzyme threonine dehydrogenase (TDH). wikipedia.orgbmrservice.com This enzyme catalyzes the oxidation of L-threonine to 2-amino-3-ketobutyrate. wikipedia.orgbmrservice.com 2-amino-3-ketobutyrate is an unstable intermediate that can undergo spontaneous decarboxylation (the removal of a carboxyl group) to yield aminoacetone and carbon dioxide. wikipedia.orgresearchgate.netumich.edu The instability of 2-amino-3-ketobutyrate is pH-dependent, with its half-life varying significantly across different pH levels. umich.edu For instance, at a pH of 5.9, its half-life is 8.6 minutes, which extends to 140 minutes at a pH of 11.1. umich.edu This spontaneous conversion is a key step in the formation of aminoacetone from threonine.

Relationship with Threonine Dehydrogenase and 2-Amino-3-ketobutyrate CoA Lyase Systems

The fate of 2-amino-3-ketobutyrate is a critical juncture in threonine metabolism. While it can spontaneously decarboxylate to aminoacetone, it is also a substrate for the enzyme 2-amino-3-ketobutyrate CoA lyase (also known as aminoacetone synthase or glycine C-acetyltransferase). researchgate.netnih.govportlandpress.comasm.org This enzyme, in the presence of coenzyme A (CoA), cleaves 2-amino-3-ketobutyrate into glycine and acetyl-CoA. portlandpress.comasm.orgnih.gov

A close physical and functional relationship exists between threonine dehydrogenase and 2-amino-3-ketobutyrate CoA lyase. nih.govnih.gov Studies have shown that these enzymes can form a complex, which facilitates the direct channeling of the unstable 2-amino-3-ketobutyrate intermediate from the dehydrogenase to the lyase. umich.edunih.gov This coupling is efficient in converting threonine to glycine and acetyl-CoA, thereby minimizing the formation of aminoacetone. nih.govnih.gov The predominance of glycine synthesis over aminoacetone formation in vivo suggests that this coupled system is the primary pathway under normal physiological conditions. nih.gov However, factors such as high threonine concentrations or disruption of the mitochondrial integrity can lead to an increased production of aminoacetone. nih.gov In humans, the gene for threonine dehydrogenase is an inactive pseudogene, which could lead to an accumulation of 2-amino-3-ketobutyrate and its subsequent breakdown to aminoacetone. researchgate.net

Key Enzymes and Products in Threonine Catabolism
EnzymeSubstrate(s)Product(s)Significance
Threonine Dehydrogenase (TDH)L-Threonine, NAD+2-Amino-3-ketobutyrate, NADHInitiates the major threonine degradation pathway. wikipedia.orgbmrservice.com
2-Amino-3-ketobutyrate CoA Lyase2-Amino-3-ketobutyrate, Coenzyme AGlycine, Acetyl-CoAChannels the unstable intermediate towards glycine synthesis, preventing aminoacetone formation. portlandpress.comasm.orgnih.gov
(Spontaneous Decarboxylation)2-Amino-3-ketobutyrateAminoacetone, CO2A non-enzymatic reaction that becomes more significant when the TDH/lyase complex is uncoupled. wikipedia.orgresearchgate.netumich.edu

Role as a Glycine Catabolite

Aminoacetone is also recognized as a catabolite of glycine. caymanchem.comglpbio.comnih.gov The enzyme aminoacetone synthetase, which is identical to 2-amino-3-ketobutyrate CoA lyase, can catalyze the condensation of glycine and acetyl-CoA to form 2-amino-3-ketobutyrate. nih.gov This intermediate can then, as described previously, spontaneously decarboxylate to produce aminoacetone. wikipedia.orgresearchgate.netumich.edu This pathway represents a route for the interconversion of glycine and threonine. nih.govnih.gov

Enzymatic Conversions of Aminoacetone

Once formed, aminoacetone is a substrate for further enzymatic reactions, leading to the production of other biologically active molecules.

Oxidative Deamination to Methylglyoxal (B44143) by Amine Oxidases

The primary metabolic fate of aminoacetone is its oxidative deamination to methylglyoxal. caymanchem.comglpbio.comnih.gov This reaction is catalyzed by a class of enzymes known as amine oxidases. caymanchem.comglpbio.comnih.gov Specifically, semicarbazide-sensitive amine oxidases (SSAO), which are copper-dependent enzymes, are responsible for this conversion. nih.govnih.govresearchgate.net The reaction involves the oxidation of the amino group of aminoacetone, resulting in the formation of methylglyoxal, an ammonium (B1175870) ion, and hydrogen peroxide. nih.govontosight.ai This enzymatic activity is found in various tissues, including the vascular system. nih.gov

The kinetic properties of this reaction have been studied, with the Michaelis constant (Km) for aminoacetone estimated to be 92 µM and the maximum reaction velocity (Vmax) at 270 nmol/hr/mg of protein in human umbilical artery preparations. nih.gov

Enzymatic Conversion of Aminoacetone
EnzymeSubstrate(s)Product(s)Significance
Semicarbazide-Sensitive Amine Oxidase (SSAO)Aminoacetone, Oxygen, WaterMethylglyoxal, Ammonia (B1221849), Hydrogen PeroxideConverts aminoacetone to the reactive dicarbonyl compound methylglyoxal. nih.govnih.govontosight.ai

Methylglyoxal (MG) is a highly reactive dicarbonyl species that plays a dual role in the cell. thieme-connect.commdpi.com While it can be toxic at high concentrations, it is also recognized as a signaling molecule. thieme-connect.commdpi.comfrontiersin.org MG is formed as a byproduct of several metabolic pathways, most notably glycolysis. thieme-connect.commdpi.comnih.gov

As a signaling molecule, MG has been shown to modulate various cellular processes. thieme-connect.commdpi.comfrontiersin.org It can influence insulin (B600854) action and cellular signaling pathways. thieme-connect.com For example, MG can activate the PERK-eIF2α signaling pathway, which is a component of the unfolded protein response, a cellular stress response. nih.gov In plants, MG is involved in regulating stomatal opening and closure, the production of reactive oxygen species (ROS), and the expression of stress-responsive genes. frontiersin.org

However, the reactivity of methylglyoxal also makes it a potent source of cellular stress. thieme-connect.commdpi.commdpi.com It can covalently modify proteins, nucleic acids, and lipids, leading to the formation of advanced glycation end products (AGEs). mdpi.comnih.gov The accumulation of AGEs is associated with the development and progression of various diseases, including diabetic complications. thieme-connect.com Methylglyoxal can also induce oxidative stress, further contributing to cellular damage. mdpi.comnih.gov The cell possesses detoxification systems, such as the glyoxalase system, to manage methylglyoxal levels and mitigate its toxic effects. mdpi.comfrontiersin.org

Aminoacetone as an Endogenous Source of Methylglyoxal

Aminoacetone is recognized as a significant endogenous precursor to methylglyoxal (MG), a highly reactive and cytotoxic dicarbonyl compound. nih.govacs.orgacs.org The metabolic link between aminoacetone and MG is primarily established through the catabolism of the amino acids L-threonine and glycine. nih.govnih.gov In this pathway, L-threonine is converted to aminoacetone, which is then oxidatively deaminated to form MG. nih.govacs.org This conversion can be catalyzed by several enzymes, including semicarbazide-sensitive amine oxidase (SSAO) and can also occur via metal-catalyzed oxidation. nih.govplos.orgpolimi.it

The reaction catalyzed by SSAO produces not only methylglyoxal but also hydrogen peroxide (H₂O₂) and an ammonium ion (NH₄⁺), all of which can contribute to cellular stress. nih.govplos.orgnih.gov The accumulation of MG is associated with "carbonyl stress," which has been implicated in the pathophysiology of various diseases, particularly diabetes, where elevated levels of MG are observed. nih.govplos.org The formation of MG from aminoacetone is considered a minor but significant pathway compared to its primary generation from glycolysis. nih.gov The process is linked to the generation of reactive oxygen species (ROS), further highlighting its potential for inducing cellular damage. nih.gov

Function as an Endogenous Substrate for Semicarbazide-Sensitive Amine Oxidase (SSAO)

Aminoacetone is a well-established endogenous substrate for semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). nih.govnih.govmedchemexpress.commedchemexpress.com SSAO is a copper-dependent enzyme found in various tissues, including vascular smooth muscle cells, endothelial cells, and adipocytes. nih.govmdpi.comphysiology.org It catalyzes the oxidative deamination of primary amines. nih.govmdpi.com

When aminoacetone is the substrate, SSAO facilitates its conversion to methylglyoxal, hydrogen peroxide, and ammonia. physiology.orgmdpi.com This reaction is of physiological and pathological importance. Increased SSAO activity and subsequent MG production from aminoacetone have been linked to diabetic complications and vascular damage. nih.govdiva-portal.org The kinetic parameters of this enzymatic reaction have been characterized in various tissues. For instance, in rat aorta membrane fractions, the Michaelis constant (Kₘ) for aminoacetone was found to be 19 ± 3 µM, with a maximum velocity (Vₘₐₓ) of 510 ± 169 nmol/hr/mg protein. nih.gov In human umbilical artery SSAO, the Kₘ and Vₘₐₓ values were 125.9 ± 20.5 µM and 332.2 ± 11.7 nmol/h/mg protein, respectively. nih.gov A study on rat aortic vascular smooth muscle cells showed that SSAO has a higher affinity for aminoacetone (Kₘ = 12.08 µM) compared to another endogenous substrate, methylamine (B109427) (Kₘ = 65.35 µM). mdpi.com The activity of SSAO on aminoacetone is potently inhibited by semicarbazide (B1199961) and specific SSAO inhibitors like MDL-72974A, but not by monoamine oxidase (MAO) inhibitors such as clorgyline and deprenyl (B1670267), confirming the specificity of the enzyme. nih.gov

Kinetic Parameters of SSAO with Aminoacetone as a Substrate
Source of SSAOKₘ (µM)Vₘₐₓ (nmol/hr/mg protein)Reference
Rat Aorta19 ± 3510 ± 169 nih.gov
Human Umbilical Artery125.9 ± 20.5332.2 ± 11.7 nih.gov
Rat Aortic Vascular Smooth Muscle Cells12.08300 (5 nmol/min) mdpi.com

Microbial Aminoacetone Metabolism and Utilization

Several species of Pseudomonas are capable of utilizing aminoacetone as a sole source of carbon, nitrogen, and energy for growth. microbiologyresearch.orgamanote.comcaymanchem.comlookchem.com Studies on Pseudomonas sp. have shown that these bacteria can grow on media containing aminoacetone or its precursor, DL-1-aminopropan-2-ol. amanote.commicrobiologyresearch.org When grown on the amino alcohol, the bacteria first oxidize it to aminoacetone, which then accumulates transiently in the medium before being utilized during the logarithmic growth phase. microbiologyresearch.orgamanote.com

The utilization of aminoacetone by washed suspensions of Pseudomonas is rapid and occurs optimally at a pH of approximately 7.7. microbiologyresearch.orgamanote.commicrobiologyresearch.org The apparent Kₘ for aminoacetone in this process is about 0.1 mM. amanote.commicrobiologyresearch.org The metabolism of aminoacetone in Pseudomonas sp. N.C.I.B. 8858 is proposed to proceed through a pathway involving the reduction of aminoacetone to L-1-aminopropan-2-ol, followed by phosphorylation to L-1-aminopropan-2-ol O-phosphate, which is then cleaved to propionaldehyde (B47417) and subsequently oxidized to propionate. nih.gov Notably, methylglyoxal is not a substrate for either growth or oxidation in these organisms, indicating a distinct metabolic fate for aminoacetone compared to the pathway observed in mammals. amanote.commicrobiologyresearch.org

Streptococcus oligofermentans, an oral bacterium, possesses an enzyme initially classified as an L-amino acid oxidase but later identified more specifically as an aminoacetone oxidase (SoAAO). portlandpress.comportlandpress.comnih.gov This FAD-containing flavoprotein exhibits a significantly higher catalytic activity towards aminoacetone compared to L-amino acids. polimi.itportlandpress.comnih.gov The specific activity for aminoacetone was reported to be approximately 25-fold higher than for L-lysine. portlandpress.comnih.gov Further enzymatic assays determined the activity to be around 47.75 nmol H₂O₂ (min·mg protein)⁻¹. plos.org

Interestingly, the metabolic product of SoAAO acting on aminoacetone is not methylglyoxal. portlandpress.comportlandpress.com Instead, the primary product identified is 2,5-dimethylpyrazine. portlandpress.comnih.gov The proposed mechanism involves the condensation of two aminoacetone molecules to form 3,6-dimethyl-2,5-dihydropyrazine, which is then oxidized by the enzyme to the stable aromatic product, 2,5-dimethylpyrazine. portlandpress.comnih.gov This unique metabolic route is suggested to be a specialized defense mechanism for S. oligofermentans, allowing it to catabolize the pro-oxidant aminoacetone through a pathway that avoids the formation of the more toxic methylglyoxal. polimi.itportlandpress.comportlandpress.com The enzyme is part of an operon that includes mutT, a gene involved in preventing DNA damage, suggesting a coordinated role in antioxidant defense. plos.org

Enzymatic Activity of S. oligofermentans Aminoacetone Oxidase (SoAAO)
SubstrateRelative ActivityProductProposed FunctionReference
AminoacetoneHigh (~25x higher than L-lysine)2,5-DimethylpyrazineDetoxification/Defense portlandpress.comnih.gov
L-LysineLowNot specified- portlandpress.comnih.gov
L-Amino AcidsVery low/Marginal-- polimi.it

In Escherichia coli, aminoacetone serves as an intermediate in the conversion of L-threonine to D-1-amino-2-propanol, a component of the vitamin B₁₂ molecule. capes.gov.br This transformation is catalyzed by a sequence of two dehydrogenases. capes.gov.br First, L-threonine dehydrogenase catalyzes the conversion of L-threonine to aminoacetone, CO₂, and NADH. capes.gov.br Subsequently, a specific D-1-amino-2-propanol dehydrogenase catalyzes the NADH-dependent reduction of aminoacetone to D-1-amino-2-propanol. capes.gov.brumich.edu

The D-1-amino-2-propanol dehydrogenase has been purified and shown to be specific for the D-isomer of 1-amino-2-propanol, with the reaction equilibrium strongly favoring the reduction of aminoacetone to the amino alcohol. umich.edu This pathway provides an enzymatic basis for the biosynthesis of the D-1-amino-2-propanol moiety of vitamin B₁₂ from L-threonine in certain microorganisms. capes.gov.br Another dehydrogenase, L-1-aminopropan-2-ol dehydrogenase, also found in E. coli, can oxidize L-1-aminopropan-2-ol to aminoacetone, demonstrating the central role of aminoacetone as a metabolic hub. nih.govnih.gov

Role in Isopropanolamine Biosynthesis in Protozoan Parasites

Aminoacetone is a key intermediate in the biosynthesis of isopropanolamine and the unconventional phospholipid, phosphatidylisopropanolamine, in certain protozoan parasites. nih.govresearchgate.net In the anaerobic parasite Entamoeba histolytica, a pathway has been identified where isopropanolamine is synthesized from methylglyoxal via aminoacetone. nih.gov This pathway becomes particularly active under conditions of L-cysteine deprivation, which leads to an increase in the synthesis of isopropanolamine and its corresponding phospholipid. nih.govresearchgate.net

In trypanosomatid parasites such as Trypanosoma brucei and Trypanosoma cruzi, the catabolism of L-threonine proceeds through the "aminoacetone pathway". researchgate.netresearchgate.net This involves the enzyme L-threonine 3-dehydrogenase, which converts L-threonine to 2-amino-3-ketobutyrate. ucl.ac.uk This intermediate can then be acted upon by aminoacetone synthase to produce glycine and acetyl-CoA, or it can spontaneously decarboxylate to form aminoacetone and CO₂. ucl.ac.uk The aminoacetone generated can serve as a precursor for other molecules. nih.gov This pathway contrasts with that in Leishmania major, which primarily uses the ketobutanoate pathway for threonine degradation. researchgate.net The presence of the aminoacetone pathway highlights a metabolic distinction among these parasites that could be relevant for understanding their unique biochemical adaptations. researchgate.netcambridge.org

Implications in Cellular and Systemic Processes

Involvement in Oxidative Stress and DNA Damage

Aminoacetone is recognized as a pro-oxidant, capable of inducing oxidative stress that can culminate in damage to vital cellular macromolecules, including DNA. caymanchem.com This process is central to its pathological implications.

Mechanisms of Oxidative DNA Damage Induced by Aminoacetone

Research has demonstrated that aminoacetone can directly cause the cleavage of cellular DNA. nih.gov Its presence leads to a dose-dependent increase in 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a well-established biomarker of oxidative DNA damage. nih.gov This effect is notably enhanced in the presence of copper (II) ions. nih.gov The mechanism involves the generation of hydrogen peroxide (H₂O₂) during the autoxidation of aminoacetone. nih.gov This H₂O₂ then reacts with copper (I) ions, which are formed during the redox cycling of copper (II), to produce reactive oxygen species (ROS) that are potent enough to damage DNA. nih.gov Specifically, this damage has been observed at cytosine and thymine (B56734) residues within important genes like the human c-Ha-ras-1 and p53 genes. nih.gov The inhibition of this DNA damage by catalase (an enzyme that degrades H₂O₂) and bathocuproine (a copper (I)-chelating agent) further solidifies the involvement of H₂O₂ and copper ions in the process. nih.gov

Radical Intermediates and Oxidation Pathways

The oxidation of aminoacetone is a multifaceted process that generates several reactive intermediates. The autoxidation of aminoacetone can proceed through two main pathways. The major pathway results in the formation of methylglyoxal (B44143) and an ammonium (B1175870) ion (NH₄⁺). nih.gov A minor pathway involves the condensation of two aminoacetone molecules to form 2,5-dimethylpyrazine. nih.gov

The generation of radical intermediates is a key feature of these pathways. Electron Paramagnetic Resonance (EPR) spin-trapping studies have confirmed the formation of superoxide (B77818) radicals (O₂•−) and hydroxyl radicals (HO•) during aminoacetone oxidation. plos.orgnih.gov The superoxide radical is believed to propagate the oxidation reaction. acs.org It is hypothesized that a one-electron transfer from aminoacetone to an acceptor like ferricytochrome c can lead to the formation of an aminoacetone enoyl radical. plos.orgnih.gov This radical can then initiate a chain reaction with molecular oxygen, propagating the oxidation of aminoacetone to methylglyoxal and H₂O₂. plos.orgnih.gov

Significance in Mutagenesis and Carcinogenesis

The oxidative DNA damage induced by aminoacetone has significant implications for mutagenesis and carcinogenesis. The formation of 8-oxodG is particularly concerning, as this lesion is known to be mutagenic and is strongly associated with the process of cancer development. oup.com DNA damage, if not properly repaired, can lead to stable mutations in the genetic code. oup.com

Furthermore, the product of aminoacetone's primary oxidation pathway, methylglyoxal, is itself a carcinogenic metabolite. mdpi.com Methylglyoxal can react with DNA to form adducts, which are highly toxic lesions that can block replication and lead to deletions and other genomic instabilities. mdpi.com The damage caused by aminoacetone and its byproducts to tumor suppressor genes, such as p53, can disrupt normal cell cycle control and apoptosis (programmed cell death), potentially allowing cells with damaged DNA to proliferate and form tumors. nih.govoup.com Weak DNA damage might be repaired, but if the repair mechanisms fail, the resulting mutagenic lesions can contribute to the initiation of cancer. oup.com

Interactions with Hemoglobin and Associated Dysfunctions

Aminoacetone can participate in a co-oxidation reaction with oxyhemoglobin. nih.gov This interaction leads to the oxidation of oxyhemoglobin to methemoglobin, a form of hemoglobin that is unable to bind and transport oxygen effectively. nih.gov This process is accompanied by structural changes in the hemoglobin molecule. nih.gov

The primary mechanism for this dysfunction is believed to be the modification of hemoglobin by methylglyoxal, the product of aminoacetone oxidation. nih.gov Methylglyoxal is known to react with arginine residues on proteins, and its interaction with hemoglobin can compromise the protein's physiological function. nih.govnih.gov Additionally, the generation of hydroxyl radicals during the co-oxidation process can cause further chemical damage to the hemoglobin protein. nih.gov These interactions highlight a potential pathway by which metabolic alterations involving aminoacetone could contribute to hemoglobin dysfunctions. nih.gov

Proposed Role in Vascular Biology via SSAO Metabolism

Aminoacetone is a known substrate for semicarbazide-sensitive amine oxidase (SSAO), an enzyme found in the vascular system, particularly in smooth muscle and endothelial cells. diva-portal.orgembopress.orgmedchemexpress.com The metabolism of aminoacetone by SSAO results in the production of methylglyoxal, hydrogen peroxide, and ammonia (B1221849). diva-portal.orgembopress.org These products are highly reactive and potentially cytotoxic. diva-portal.org

Elevated SSAO activity has been observed in conditions such as diabetes and is thought to be involved in the development of vascular complications. diva-portal.orgphysiology.org The production of toxic aldehydes and H₂O₂ by SSAO-mediated aminoacetone metabolism can induce oxidative stress and damage to vascular cells. nih.govresearchgate.net For instance, studies have shown that the products of this reaction can lead to the death of vascular smooth muscle cells. nih.govresearchgate.net This suggests that the metabolism of aminoacetone by SSAO in the vascular wall could be a contributing factor to the pathogenesis of vascular diseases, including atherosclerosis. nih.govresearchgate.net

Synthesis Methodologies and Chemical Reactivity of Aminoacetone Hydrochloride

Established Synthetic Routes to Aminoacetone Hydrochloride

Several synthetic pathways have been developed to produce aminoacetone hydrochloride, utilizing a range of starting materials and reaction types.

Synthesis from Phthalimidoacetone via Acid Hydrolysis

A well-regarded and convenient method for preparing aminoacetone hydrochloride is through the acid hydrolysis of phthalimidoacetone. orgsyn.org This approach is a specific application of the Gabriel synthesis, a classic method for preparing primary amines. wikipedia.orgthermofisher.com

The synthesis proceeds in two main stages:

N-Alkylation of Potassium Phthalimide (B116566) : The process begins with the reaction of potassium phthalimide with chloroacetone (B47974). In this SN2 reaction, the phthalimide anion acts as a surrogate for the ammonia (B1221849) anion (NH₂⁻), attacking the electrophilic carbon of chloroacetone to displace the chloride and form N-phthalimidoacetone. unacademy.commasterorganicchemistry.com This step effectively protects the amino group, preventing the side reactions often encountered with direct amination of alkyl halides. masterorganicchemistry.com

Acid Hydrolysis : The resulting N-phthalimidoacetone is then subjected to hydrolysis under strong acidic conditions, typically using concentrated hydrochloric acid. orgsyn.orgthermofisher.com This step cleaves the two amide bonds of the phthalimide group, releasing the primary amine as its hydrochloride salt and producing phthalic acid as a byproduct.

This method is advantageous for providing a clean route to the primary amine without the formation of secondary or tertiary amine byproducts. wikipedia.org

Glycine-Based Synthesis Pathways

A common and practical laboratory-scale synthesis of aminoacetone hydrochloride starts from the amino acid glycine (B1666218). orgsyn.orgwikipedia.org This multi-step process involves the protection of the amino group, followed by chemical transformation and subsequent deprotection.

The key steps are as follows:

A mixture of glycine, pyridine (B92270), and a large excess of acetic anhydride (B1165640) is heated under reflux. This reaction results in the formation of acetamidoacetone. orgsyn.org

The crude acetamidoacetone is then purified by distillation under reduced pressure. orgsyn.org

Finally, the purified acetamidoacetone is hydrolyzed by boiling under reflux with aqueous hydrochloric acid. This removes the acetyl protecting group, yielding aminoacetone hydrochloride in the reaction mixture. orgsyn.org

The resulting product is typically a dark red, oily residue after the removal of water and excess acid. orgsyn.org Due to its hygroscopic nature, it is often converted to the more stable aminoacetone semicarbazone hydrochloride for storage. orgsyn.org The pure crystalline aminoacetone hydrochloride can be obtained by dissolving the oil in absolute ethanol (B145695) and precipitating with dry ether. orgsyn.org

Syntheses from Isopropylamine, Hexamethylenetetramine, or Nitroacetone

Aminoacetone hydrochloride can also be prepared from several other small organic molecules. orgsyn.org

From Isopropylamine : This synthesis proceeds through an N,N-dichloroisopropylamine intermediate. orgsyn.org

From Hexamethylenetetramine : This method utilizes the Delepine reaction, where hexamethylenetetramine reacts with chloroacetone. orgsyn.orgwikipedia.org The first step is an SN2 reaction forming a quaternary ammonium (B1175870) salt. organic-chemistry.org Subsequent hydrolysis of this salt with ethanolic hydrochloric acid yields the primary amine, aminoacetone hydrochloride, along with byproducts such as formaldehyde (B43269) and ammonium chloride. wikipedia.org This route is effective for converting active alkyl halides, like α-haloketones, into primary amines. alfa-chemistry.com

From Nitroacetone : This pathway involves the chemical reduction of nitroacetone. orgsyn.org Various reducing agents can be employed to convert the nitro group (-NO₂) to a primary amine group (-NH₂).

General Synthesis from Aminoacetaldehyde Precursors

While aminoacetaldehyde itself is highly reactive and prone to self-condensation, its protected forms, such as aminoacetaldehyde diethylacetal, are stable, commercially available liquids used as synthetic surrogates. wikipedia.org These acetals are valuable precursors in organic synthesis. sigmaaldrich.com The synthesis of aminoacetaldehyde acetals can be achieved by reacting a haloacetaldehyde acetal (B89532) (e.g., chloroacetaldehyde (B151913) dimethyl acetal) with ammonia. google.compatsnap.com Another route involves the catalytic hydrogenation of dialkoxyacetonitriles. googleapis.com The conversion of these stable aminoacetaldehyde precursors into aminoacetone itself is less commonly documented and would require a C-C bond-forming reaction to introduce the necessary methyl group.

Chemical Reactivity Profiles as an Amino Ketone

Aminoacetone hydrochloride possesses two reactive functional groups: a primary amine and a ketone. This bifunctionality dictates its chemical reactivity, making it a useful building block for more complex molecules. The free amine can be generated in situ from the hydrochloride salt for reactions. orgsyn.org

Condensation Reactions with Aldehydes and Ketones

A characteristic reaction of aminoacetone is its condensation with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a cornerstone of amine chemistry.

The general mechanism involves two main stages:

Nucleophilic Addition : The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This leads to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration : The carbinolamine is then dehydrated under acidic conditions to form the C=N double bond of the imine.

This condensation is typically acid-catalyzed and is a reversible process. The reaction of aminoacetone hydrochloride with various carbonyl compounds can lead to the formation of a diverse range of Schiff bases, which can serve as intermediates in the synthesis of heterocyclic compounds and other complex organic molecules. For instance, Schiff bases derived from amino acids and aldehydes like benzaldehyde (B42025) are readily synthesized and have been extensively studied. uobabylon.edu.iqsemanticscholar.org

Table of Compounds

Deamination Pathways

Aminoacetone undergoes deamination, the removal of an amine group, through specific pathways, particularly in biological systems. evitachem.com The primary product of this reaction is methylglyoxal (B44143), a reactive α-ketoaldehyde. wikipedia.orgnih.gov This conversion is a key step in the catabolism of the amino acid threonine. wikipedia.org

The metabolic pathway proceeds as follows:

Threonine is first dehydrogenated to form 2-amino-3-oxobutyrate. wikipedia.org

This intermediate is unstable and spontaneously decarboxylates to yield aminoacetone. wikipedia.org

Aminoacetone is then subject to oxidative deamination, which converts it into methylglyoxal. wikipedia.org

This oxidative deamination is catalyzed by semicarbazide-sensitive amine oxidase (SSAO), an enzyme for which aminoacetone is an endogenous substrate. nih.gov The reaction involves the oxidation of the amino group, leading to its removal and the formation of the corresponding aldehyde. evitachem.comwikipedia.org The activity of SSAO in this conversion has been studied in detail, with kinetic parameters determined for the enzyme from human umbilical artery. nih.gov

EnzymeSubstrateProductK_m Value (μM)V_max Value (nmol/h/mg protein)
Semicarbazide-sensitive amine oxidase (SSAO)AminoacetoneMethylglyoxal125.9 ± 20.5332.2 ± 11.7

Table 1: Kinetic parameters for the deamination of aminoacetone by human umbilical artery SSAO. nih.gov

The deamination of aminoacetone by SSAO can be significantly inhibited by specific compounds. For instance, 1 mM of semicarbazide (B1199961) or 1 µM of the selective SSAO inhibitor MDL-72974A almost completely inhibits the reaction. nih.gov In contrast, monoamine oxidase (MAO) inhibitors such as clorgyline and deprenyl (B1670267) have no inhibitory effect, highlighting the specificity of the SSAO-catalyzed pathway. nih.gov

Strategies for Compound Stabilization and Purification

Due to its inherent instability and hygroscopic nature, strategies for the stabilization and purification of aminoacetone hydrochloride are critical for its practical use and storage. wikipedia.orgorgsyn.org

Aminoacetone itself is unstable in a condensed form, readily reacting with itself. wikipedia.org Its hydrochloride salt is very hygroscopic. orgsyn.org To overcome these stability issues, aminoacetone hydrochloride is often converted into its semicarbazone derivative, aminoacetone semicarbazone hydrochloride. wikipedia.orgorgsyn.org This derivative is a stable, crystalline solid that can be stored reliably, serving as a bench-stable precursor from which the active aminoacetone can be generated in situ when required. wikipedia.orgorgsyn.org

The formation of the semicarbazone involves a condensation reaction between the ketone group of aminoacetone hydrochloride and semicarbazide hydrochloride. orgsyn.orgwikipedia.orgquimicaorganica.org The reaction is typically carried out by dissolving aminoacetone hydrochloride in a solvent like absolute alcohol and adding an aqueous solution of semicarbazide hydrochloride. orgsyn.org The resulting crystalline precipitate of aminoacetone semicarbazone hydrochloride can be collected by filtration. orgsyn.org This method provides a convenient way to prepare aminoacetone in a form suitable for long-term storage. orgsyn.org

DerivativeParent CompoundPurposeKey PropertyMelting Point
Aminoacetone semicarbazone hydrochlorideAminoacetone hydrochlorideStabilization and storageCrystalline, bench-stable solid208–210 °C (essentially pure), 212 °C (recrystallized)

Table 2: Properties of Aminoacetone Semicarbazone Hydrochloride for Stabilization. orgsyn.org

Following its synthesis, which often results in a crude, dark red oily residue, aminoacetone hydrochloride requires purification. orgsyn.org A common and effective method for purification is recrystallization. orgsyn.orggoogle.com

One specific technique involves dissolving the crystalline aminoacetone hydrochloride in absolute ethanol and then precipitating the purified compound by adding dry ether. orgsyn.org Another reported method involves thermosol filtration with isopropanol (B130326) followed by cooling crystallization to obtain the solid product. google.com Before recrystallization, the crude oily residue can be dried under reduced pressure over a desiccant such as phosphorus pentoxide to remove residual water and solvents. orgsyn.org

Purification StepProcedureSolvent(s)Outcome
DryingThe crude oily residue is dried under reduced pressure over phosphorus pentoxide.NoneRemoval of moisture, yielding crystalline solid. orgsyn.org
RecrystallizationThe solid is dissolved in a minimal amount of a hot solvent and allowed to cool, or a non-solvent is added to induce precipitation.Absolute ethanol and dry ether; Isopropanol. orgsyn.orggoogle.comPurified, crystalline aminoacetone hydrochloride. orgsyn.org

Table 3: Summary of Purification Techniques for Aminoacetone Hydrochloride.

Advanced Analytical and Spectroscopic Characterization of Aminoacetone Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of aminoacetone hydrochloride.

¹H NMR Spectroscopy : In a typical ¹H NMR spectrum, the protons of aminoacetone hydrochloride exhibit distinct chemical shifts. The methyl (CH₃) protons adjacent to the carbonyl group appear as a singlet. The methylene (B1212753) (CH₂) protons, being adjacent to both the carbonyl group and the protonated amino group, also appear as a singlet but at a different chemical shift. The protons of the ammonium (B1175870) group (NH₃⁺) may appear as a broad singlet, and its chemical shift can be dependent on the solvent and concentration. A predicted ¹H NMR spectrum in D₂O shows a peak for the methyl protons around 2.3 ppm and the methylene protons around 4.1 ppm.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon skeleton. Aminoacetone hydrochloride has three distinct carbon environments. The carbonyl carbon (C=O) is the most deshielded and appears significantly downfield, typically in the range of 195-205 ppm. The methylene carbon (CH₂) attached to the nitrogen atom appears in the mid-range of the spectrum, while the methyl carbon (CH₃) is the most shielded and appears furthest upfield.

Table 1: Representative NMR Chemical Shifts (δ) for Aminoacetone Moiety Note: Exact chemical shifts can vary based on solvent and experimental conditions.

NucleusFunctional GroupTypical Chemical Shift (ppm)Reference
¹H-CH₃~2.3
¹H-CH₂-~4.1
¹³C-CH₃~27
¹³C-CH₂-~49
¹³CC=O~200

Mass Spectrometry (MS) Techniques (e.g., ESI, HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of aminoacetone hydrochloride.

Electrospray Ionization (ESI) : ESI is a soft ionization technique well-suited for polar molecules like aminoacetone. In positive ion mode, ESI-MS typically shows the protonated molecule [M+H]⁺, corresponding to the free aminoacetone base. For aminoacetone (molecular weight 73.09 g/mol ), this would appear at a mass-to-charge ratio (m/z) of 74.0. ESI can be coupled with tandem MS (MS/MS) to study fragmentation patterns for structural confirmation.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the ion. This is crucial for distinguishing aminoacetone from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The exact mass of the protonated aminoacetone cation ([C₃H₈NO]⁺) is 74.0600 Da, and HRMS can confirm this with high precision.

Table 2: Mass Spectrometry Data for Aminoacetone

TechniqueIonExpected m/zReference
ESI-MS[M+H]⁺74.1
HRMS[M+H]⁺74.0600

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in aminoacetone hydrochloride. The spectrum shows characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Key Absorption Bands :

N-H Stretch : The ammonium group (NH₃⁺) gives rise to a broad and strong absorption in the region of 3000-3400 cm⁻¹.

C-H Stretch : Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed just below 3000 cm⁻¹.

C=O Stretch : A strong, sharp absorption band for the ketone carbonyl group is a prominent feature, typically appearing around 1720-1740 cm⁻¹.

N-H Bend : The bending vibration of the ammonium group appears in the region of 1500-1600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Aminoacetone Hydrochloride

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Ammonium)Stretch3000-3400 (broad)
C=O (Ketone)Stretch1720-1740 (strong, sharp)
N-H (Ammonium)Bend1500-1600

Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) Spectrometry

Electron Paramagnetic Resonance (EPR) and Magnetic Circular Dichroism (MCD) are specialized techniques that are not used to study aminoacetone directly, as it is not a paramagnetic species. However, these methods are invaluable for studying the paramagnetic species that are involved in its metabolic reactions, such as metalloenzymes or radical intermediates.

EPR Spectroscopy : EPR detects species with unpaired electrons, such as free radicals or transition metal ions. In the context of aminoacetone metabolism, EPR has been used to study the radical intermediates formed during the oxidation of aminoacetone by ferricytochrome c. Spin-trapping

Applications in Organic and Medicinal Chemistry Research

Important Intermediate in Pharmaceutical Synthesis

Aminoacetone hydrochloride is a recognized starting material and intermediate in the synthesis of numerous pharmaceutical compounds. ontosight.ailookchem.comgoogle.com It is a key component in the creation of specific heterocyclic compounds, such as 1,3-azoles and 1,3-oxazoline compounds, which are foundational structures in many medicinal agents. google.com The compound's ability to be incorporated into larger, more complex molecules makes it a fundamental building block in the development of new therapeutic agents. ontosight.ai For instance, it is used in the synthesis of various imidazole (B134444) derivatives which are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. ontosight.ai

Building Block for Complex Organic Molecules and Heterocyclic Compounds

Aminoacetone hydrochloride is a versatile precursor for the synthesis of a wide range of complex organic molecules and heterocyclic compounds. orgsyn.org Heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings, are a major class of organic molecules with diverse applications. sigmaaldrich.com

Key synthetic applications include:

Imidazole Synthesis: It is a key reactant in the synthesis of various substituted imidazoles. For example, it can be reacted with cyanamide (B42294) to produce 4-methyl-2-aminoimidazole. google.com It is also used in the creation of more complex imidazole derivatives like 4-(4-Chlorophenyl)-5-methyl-1H-imidazole hydrochloride. ontosight.ai

Pyridine (B92270) Synthesis: Aminoacetone hydrochloride can be utilized in multicomponent reactions like the Hantzsch pyridine synthesis to create dihydropyridine (B1217469) structures, which are precursors to pyridines. wikipedia.orgorganic-chemistry.org These pyridine derivatives are significant in medicinal chemistry, with some acting as calcium channel blockers. wikipedia.org

Pictet-Spengler Reaction: This reaction is a powerful method for synthesizing tetrahydroisoquinolines and β-carbolines, which are core structures in many alkaloids and pharmacologically active compounds. wikipedia.orgnrochemistry.commdpi.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org

Porphyrin Synthesis: Aminoacetone is involved in the biosynthesis of porphyrins, which are essential for the production of heme. ontosight.aiasm.org Abnormalities in its metabolism can be linked to diseases like porphyrias. ontosight.ai

The following table summarizes some of the heterocyclic compounds synthesized using aminoacetone hydrochloride:

Heterocyclic Compound ClassSynthetic MethodSignificance
ImidazolesReaction with cyanamide or other reagentsCore structures in many biologically active compounds. ontosight.aigoogle.com
PyridinesHantzsch pyridine synthesisImportant pharmacophores, including calcium channel blockers. wikipedia.orgcardiff.ac.uk
TetrahydroisoquinolinesPictet-Spengler reactionFoundational structures in many alkaloids. wikipedia.orgdepaul.edu
PorphyrinsBiosynthetic pathwaysEssential for heme production. ontosight.airesearchgate.netnih.gov

Critical Precursor in Antitumor Agent Biosynthesis (e.g., Azinomycin A)

Aminoacetone is a crucial metabolic precursor in the biosynthesis of the potent antitumor agent, Azinomycin A. nih.gov Research has shown that the availability of aminoacetone directly influences the production of Azinomycin A over the related compound, Azinomycin B. nih.govresearchgate.net Azinomycins are complex natural products that exhibit their antitumor activity by alkylating DNA, leading to interstrand cross-links. researchgate.net The biosynthetic pathway bifurcates, with aminoacetone leading to Azinomycin A and the amino acid threonine leading to Azinomycin B. nih.gov This makes the study of aminoacetone's role vital for understanding and potentially manipulating the production of these powerful anticancer agents. bbk.ac.ukamazonaws.com

Utilization in the Synthesis of Thiosugar Nucleoside Derivatives

Aminoacetone hydrochloride is employed in the synthesis of specialized nucleoside derivatives containing thiosugars. uobasrah.edu.iqresearchgate.netnih.gov Thiosugars are carbohydrate analogs where a sulfur atom replaces an oxygen atom in the sugar ring, and they often exhibit interesting biological activities, including as inhibitors of glycosidases and as potential antiviral or antitumor agents. encyclopedia.pub

Specifically, aminoacetone hydrochloride is used in cycloaddition reactions with glycosyl isothiocyanates to form N-nucleoside analogues. uobasrah.edu.iqresearchgate.net For example, it reacts with 2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosyl isothiocyanate to yield 5-methyl-1-(2,3,4,6-tetra-O-acetyl-5-thio-β-D-glucopyranosyl)-4-imidazoline-2-thione. uobasrah.edu.iqresearchgate.net Similarly, it is used in the synthesis of 5-Methyl-1-(2,3,4,-tri-O-benzoyl-β-d-ribopyranosyl)-4-imidazoline-2-thione from the corresponding ribopyranosyl isothiocyanate. capes.gov.br These complex molecules are synthesized to explore their potential as therapeutic agents. uobasrah.edu.iqnih.gov

Substrate for Enzymatic Activity Determination

Aminoacetone hydrochloride serves as an endogenous substrate for the enzyme semicarbazide-sensitive amine oxidase (SSAO). medchemexpress.commedchemexpress.com This property allows it to be used as a tool for determining the activity of SSAO in biological samples. medchemexpress.comtargetmol.com The deamination of aminoacetone by SSAO is a key reaction that can be measured to quantify the enzyme's activity. targetmol.com SSAO is an important enzyme involved in the metabolism of primary amines, and its activity has been linked to various physiological and pathological conditions. medchemexpress.commedchemexpress.comcaymanchem.com Therefore, having a reliable substrate like aminoacetone hydrochloride is crucial for research into the function and role of this enzyme. targetmol.com

Theoretical and Computational Chemistry Studies on Aminoacetone Hydrochloride

Molecular Structure and Dynamics Calculations

Computational methods are pivotal in determining the three-dimensional structure and dynamic behavior of aminoacetone hydrochloride. While extensive dedicated studies on aminoacetone hydrochloride itself are not widespread in literature, the methodologies are well-established from research on analogous molecules like hydrated methylamine (B109427). ustc.edu.cn

Molecular Geometry: Quantum chemical calculations are used to find the most stable geometric arrangement of atoms (the global minimum on the potential energy surface). These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For aminoacetone hydrochloride, this would involve modeling the protonated amine group (NH3+) and its interaction with the chloride anion, as well as the internal conformational possibilities, such as the rotation around the C-C and C-N bonds.

Hydrogen Bonding and Intermolecular Interactions: In the solid state and in solution, hydrogen bonding plays a critical role in the structure of aminoacetone hydrochloride. Theoretical studies on similar amine compounds demonstrate that techniques like Density Functional Theory (DFT) can effectively model these interactions. ustc.edu.cn Calculations can quantify the strength of hydrogen bonds, such as those between the ammonium (B1175870) group and the chloride ion or with solvent molecules. For instance, studies on hydrated methylamine show that as the number of water molecules increases, the N···H intermolecular distance shortens and the H-bond strengthens, a principle that would also apply to the solvation of aminoacetone. ustc.edu.cn

Vibrational Analysis: A full vibrational analysis through computational methods calculates the frequencies and intensities of molecular vibrations. These computed frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure. For aminoacetone, this analysis would identify characteristic vibrational modes, such as the C=O stretch of the ketone, N-H bending of the ammonium group, and various C-C and C-N stretching modes. Shifts in these frequencies, particularly in the presence of solvent, provide further evidence of intermolecular interactions like hydrogen bonding. ustc.edu.cn

Molecular Dynamics (MD) Simulations: Ab initio molecular dynamics simulations can model the behavior of aminoacetone hydrochloride in a solvent over time. nih.gov These simulations track the movement of each atom, providing a detailed picture of the solvation shell, the dynamics of hydrogen bond formation and breaking, and conformational changes of the molecule. This approach is crucial for understanding how the molecule behaves in a realistic biological or chemical environment. nih.gov

Table 1: Representative Data from Computational Structural Analysis
ParameterDescriptionTypical Computational Output
Bond LengthThe equilibrium distance between the nuclei of two bonded atoms.e.g., C=O: ~1.23 Å, C-C: ~1.54 Å, C-N: ~1.47 Å
Bond AngleThe angle formed between three atoms across at least two bonds.e.g., O=C-C: ~120°, C-C-N: ~109.5°
Dihedral AngleThe angle between two intersecting planes, used to define molecular conformation.e.g., O=C-C-N: Defines the orientation of the amine relative to the carbonyl.
Vibrational FrequencyFrequencies at which the molecule absorbs infrared radiation, corresponding to specific bond vibrations.e.g., C=O stretch: ~1700 cm⁻¹, N-H bend: ~1600 cm⁻¹

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is a powerful tool for mapping the pathways of chemical reactions involving aminoacetone. By calculating the energies of reactants, transition states, and products, researchers can determine the most likely mechanism for a given transformation.

Pyrazine (B50134) Formation: Aminoacetone is a known precursor in the formation of pyrazines, which are important flavor and aroma compounds. researchgate.netnih.gov The condensation of two aminoacetone molecules is a key step. nih.gov DFT calculations have been employed to investigate the complex mechanisms of pyrazine formation, which can occur through various pathways. nih.gov These studies help identify crucial intermediates and transition states, explaining how factors like pH and temperature influence the reaction outcome. researchgate.netnih.gov Computational analysis can elucidate, for example, whether a reaction proceeds via a straightforward condensation or a more complex route involving tautomerization and elimination steps.

Knorr and Paal-Knorr Pyrrole (B145914) Synthesis: The Knorr pyrrole synthesis and the related Paal-Knorr synthesis are classic methods for creating substituted pyrroles. wikipedia.orgsynarchive.commdpi.com The Knorr synthesis specifically involves the reaction of an α-aminoketone, like aminoacetone, with a β-ketoester. wikipedia.org Because α-aminoketones are prone to self-condensation, they are often generated in situ for these reactions. wikipedia.orgthermofisher.com Computational modeling is used to propose and verify plausible mechanisms for these multi-step syntheses. acs.org Theoretical calculations can help rationalize the observed regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible cyclization and dehydration pathways. mdpi.comorganic-chemistry.org

Table 2: Key Mechanistic Steps Investigated Computationally
Reaction TypeMechanistic StepInsight from Computational Chemistry
Pyrazine SynthesisCondensation/DimerizationCalculates the energy barrier for the initial C-N bond formation between two aminoacetone molecules. nih.gov
Pyrazine SynthesisDehydration & AromatizationModels the transition states for the elimination of water molecules to form the stable aromatic pyrazine ring.
Knorr Pyrrole SynthesisImine/Enamine FormationDetermines the favorability and stereochemistry of the initial condensation between aminoacetone and a dicarbonyl compound. wikipedia.org
Knorr Pyrrole SynthesisCyclizationIdentifies the rate-determining step by comparing the energy barriers for the intramolecular ring-closing reaction. organic-chemistry.org

Application of Quantum Chemical Methods (e.g., Density Functional Theory, Ab Initio Approaches)

Quantum chemical methods are the foundation of modern computational chemistry, providing a framework for calculating the electronic structure and properties of molecules "from first principles."

Ab Initio Methods: Ab initio methods solve the electronic Schrödinger equation without using empirical parameters derived from experimental data. illinois.edubiorxiv.org Methods like Hartree-Fock (HF), Møller–Plesset perturbation theory (MP), and Coupled Cluster (CC) offer a hierarchy of accuracy, with Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] often considered the "gold standard" for its high accuracy in energy calculations. These methods are computationally intensive but provide highly reliable data for small molecules, serving as benchmarks for other techniques. For a molecule like aminoacetone, ab initio calculations can provide precise values for ionization potential, electron affinity, and reaction energies.

Density Functional Theory (DFT): DFT is a widely used quantum chemical method that calculates the properties of a molecule based on its electron density. nih.govresearchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying larger systems and complex reaction mechanisms. DFT calculations are used to optimize molecular geometries, calculate vibrational frequencies, and map out reaction energy profiles. nih.govresearchgate.net For example, in studying the anomeric effect in certain heterocycles, DFT combined with Natural Bond Orbital (NBO) analysis has been used to identify the key stereoelectronic interactions responsible for conformational preferences, a technique directly applicable to understanding the structure of aminoacetone. researchgate.net

Applications to Aminoacetone:

Reactivity Descriptors: Quantum methods are used to calculate properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Charge Distribution: These methods can compute the partial atomic charges on each atom in aminoacetone hydrochloride, identifying the most electrophilic (e.g., the carbonyl carbon) and nucleophilic (e.g., the amine nitrogen) sites, which is crucial for predicting how the molecule will react. researchgate.net

Thermodynamic Properties: DFT and ab initio calculations can predict thermodynamic quantities such as enthalpy of formation and Gibbs free energy, which are essential for determining reaction spontaneity and chemical equilibria.

Q & A

Q. What are the recommended methods for synthesizing aminoacetone hydrochloride in laboratory settings?

Aminoacetone hydrochloride can be synthesized via two primary routes:

  • Gabriel Synthesis : Reacting α-halogenated acetone (e.g., chloroacetone) with potassium phthalimide to form N-acetonylphthalimide, followed by hydrolysis with hydrochloric acid .
  • Reduction of Oximinoacetone : Using SnCl₂/HCl to reduce oximinoacetone (CH₃COCH=NOH) to yield the final product .
    Both methods require inert atmospheric conditions to prevent oxidation. Post-synthesis purification typically involves recrystallization from ethanol-ether mixtures .

Q. What precautions are necessary for safe handling and storage of aminoacetone hydrochloride?

  • Handling : Avoid inhalation, skin/eye contact, and electrostatic discharge. Use PPE (gloves, goggles, lab coats) and work in a fume hood .
  • Storage : Keep in tightly sealed containers under inert atmosphere (e.g., argon) at 2–8°C. Opened containers must be resealed immediately to prevent moisture absorption .
  • Hazards : Classified as acutely toxic (Oral/Acute Toxicity 4, Skin/Irritation 2) under GHS. Immediate rinsing with water is required for exposure, followed by medical consultation .

Q. How does aminoacetone hydrochloride interact with common biochemical assays?

Aminoacetone hydrochloride can reduce Fehling’s solution and is oxidized to 2,5-dimethylpyrazine under controlled conditions . However, its reactivity with NADH-dependent systems requires caution. For example, NADH oxidase activity in crude cell extracts can interfere with reductase assays, necessitating purification steps or alternative detection methods (e.g., colorimetric assays) .

Advanced Research Questions

Q. How can researchers address contradictions in enzymatic activity measurements involving aminoacetone hydrochloride?

In studies of aminoacetone reductase or oxidase activity, interference from NADH oxidase can skew results. To mitigate this:

  • Purification : Use ion-exchange chromatography or gel filtration to isolate target enzymes .
  • Alternative Substrates : Replace NADH with NADPH where possible, as some oxidases exhibit substrate specificity .
  • Control Experiments : Include blank reactions without substrates to quantify background NADH oxidation .

Q. What strategies minimize oxidative degradation of aminoacetone hydrochloride during mitochondrial studies?

Aminoacetone hydrochloride acts as a pro-oxidant in mitochondrial systems, inducing iron release from ferritin. To stabilize it:

  • Chelating Agents : Add EDTA (1–5 mM) to sequester free Fe²⁺/Fe³⁺ and reduce Fenton reactions .
  • Antioxidants : Include reduced glutathione (GSH) or ascorbate (0.1–1 mM) to scavenge reactive oxygen species .
  • Short Incubation Times : Limit exposure to mitochondrial extracts to ≤30 minutes to prevent cumulative oxidative damage .

Q. How is aminoacetone hydrochloride used to study threonine catabolism in Trypanosoma brucei?

In T. brucei, aminoacetone is a metabolic intermediate in threonine degradation. Key methodologies include:

  • Radiolabeling : Track ¹⁴C-threonine conversion to ¹⁴C-aminoacetone via scintillation counting after separation on amino acid analyzers .
  • Enzyme Inhibition : Use tetramethylthiuram disulfide (TMTD) to inhibit aminoacetone oxidase, enabling accumulation for kinetic studies .
  • Crystallization Validation : Confirm identity by recrystallizing aminoacetone semicarbazone derivatives to constant specific activity .

Q. What analytical techniques validate the purity and stability of aminoacetone hydrochloride in long-term studies?

  • NMR Spectroscopy : Verify structural integrity by comparing ¹H/¹³C spectra to published data (e.g., δ 2.2 ppm for methyl ketone protons) .
  • Melting Point Analysis : Ensure consistency with literature values (73–75°C; discrepancies may indicate hydration or impurities) .
  • HPLC-MS : Monitor degradation products (e.g., pyrazines) using reverse-phase columns and electrospray ionization .

Q. How does aminoacetone hydrochloride function as a monoamine oxidase (MAO) modulator?

Aminoacetone hydrochloride is a substrate for MAO-B, generating methylglyoxal and H₂O₂. In neurodegenerative disease models:

  • Pro-Oxidant Effects : Induce oxidative stress in isolated mitochondria to study Parkinson’s disease pathways .
  • Inhibition Assays : Co-incubate with MAO inhibitors (e.g., pargyline) to quantify enzyme activity via fluorometric or spectrophotometric H₂O₂ detection .

Data Discrepancy Notes

  • Melting Point Variations : Reported values range from 73–74°C to 75°C . These differences may arise from hydration states or measurement techniques (e.g., differential scanning calorimetry vs. capillary methods).
  • Enzymatic Activity : Discrepancies in reductase/oxidase activity (e.g., 12–15 mpmoles/mg protein/min vs. lower values in impure extracts) highlight the need for standardized assay conditions.

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1-Aminopropan-2-one;hydron;chloride

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